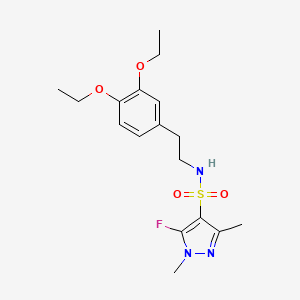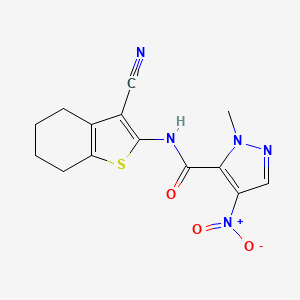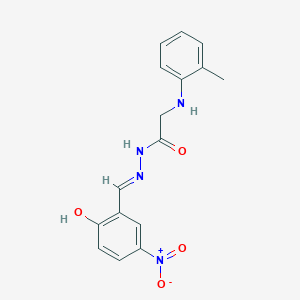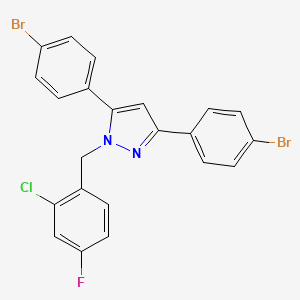![molecular formula C17H12Cl2FN3O2 B14924585 N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14924585.png)
N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorophenyl and fluorophenyl groups. Its molecular formula is C17H12Cl2FN3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenylacetic acid to form an intermediate, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N3-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of mGlu4, it enhances the receptor’s response to its natural ligand, leading to increased signaling through the glutamate pathway. This modulation can help alleviate symptoms of neurological disorders such as Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide: Shares the chlorofluorophenyl group but differs in the presence of a boronobenzamide moiety.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): Similar in having the chlorofluorophenyl group but with a different core structure.
Uniqueness
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to modulate mGlu4 receptors, which is not commonly observed in similar compounds .
Propiedades
Fórmula molecular |
C17H12Cl2FN3O2 |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-12-3-6-15(20)14(19)9-12/h1-9H,10H2,(H,21,24) |
Clave InChI |
WBJCUJZOBUZLMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B14924503.png)

![Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B14924517.png)
![N-(2,6-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924520.png)
![6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924521.png)
![3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14924531.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B14924543.png)

![methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14924558.png)
![5-(difluoromethyl)-7-(naphthalen-1-yl)-1-(propan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924564.png)
![3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924566.png)

![3,5-bis(2,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14924578.png)
